molecular formula C10H16O4 B15111813 3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid

3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B15111813
M. Wt: 200.23 g/mol
InChI Key: GUWTYPYGDNFFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclopentane ring substituted with methoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a suitable cyclopentane derivative with methoxycarbonylating agents under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may require nucleophiles like amines or alcohols and catalysts to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways within a system. The compound’s functional groups allow it to participate in various chemical reactions, influencing its behavior and effects. For instance, the carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)benzoic acid: Similar in having a methoxycarbonyl group but differs in the aromatic ring structure.

    2,2-Dimethylcyclopentane-1-carboxylic acid: Lacks the methoxycarbonyl group, affecting its reactivity and applications.

Uniqueness

3-(Methoxycarbonyl)-2,2-dimethylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and cyclopentane ring structure

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-methoxycarbonyl-2,2-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-10(2)6(8(11)12)4-5-7(10)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI Key

GUWTYPYGDNFFPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1C(=O)OC)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.